3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine
説明
特性
IUPAC Name |
3-cyclopropyl-5-[(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c20-23(21,18-7-1-2-8-18)19-9-3-4-12(11-19)10-14-16-15(17-22-14)13-5-6-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNVSTJWUMQKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Sulfonylation of the piperidine ring: This is usually done using sulfonyl chlorides in the presence of a base to form the sulfonyl derivative.
Final coupling: The oxadiazole and sulfonyl-piperidine intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonyl and oxadiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-oxadiazole moiety may play a crucial role in binding to these targets, while the sulfonyl-piperidine group could enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Table 1: Comparison of Sulfonyl-Modified Analogs
Key Observations :
- 4-Ethoxybenzenesulfonyl analog (Table 1, Row 2) demonstrates increased molecular complexity, which could enhance selectivity at the cost of solubility .
- Phenyl-methylsulfonyl analog (Table 1, Row 3) incorporates a pyridine-oxadiazole scaffold, suggesting dual hydrogen-bonding and π-stacking capabilities in drug-receptor interactions .
Heterocyclic Core Modifications
Table 2: Piperidine vs. Morpholine Analogs
Key Observations :
- Piperidine analog (Table 2, Row 1) lacks the sulfonamide group, reducing steric bulk and enabling protonation at physiological pH for membrane permeability .
Oxadiazole Substituent Variations
Table 3: Oxadiazole-Modified Analogs
Key Observations :
生物活性
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structure features a piperidine core linked to a pyrrolidine sulfonamide and an oxadiazole moiety, which contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Anticancer Activity : Several studies have investigated the compound's efficacy against different cancer cell lines. Research indicates that it exhibits significant cytotoxic effects, particularly against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Anticonvulsant Properties : The compound's structural analogs have shown promise in anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management. This activity is attributed to interactions with specific neurotransmitter systems .
The mechanisms underlying the biological activities of the compound are multifaceted:
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, preventing progression through critical phases necessary for cell division.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, with evidence pointing to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Inhibition of Tubulin Polymerization : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, affecting microtubule dynamics critical for mitosis .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various synthesized derivatives including our compound, it was found that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The most potent derivatives were further analyzed for their impact on cell cycle dynamics and tubulin polymerization .
Case Study 2: Anticonvulsant Activity
A series of thiazole-integrated compounds were evaluated for their anticonvulsant properties. The presence of the oxadiazole moiety in our compound was linked to enhanced activity against seizure models in vivo, indicating its potential as a therapeutic agent for epilepsy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine?
- Methodology :
- Step 1 : Oxadiazole ring formation via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Functionalization of the piperidine core using nucleophilic substitution (e.g., sulfonylation with pyrrolidine-1-sulfonyl chloride) .
- Step 3 : Coupling the oxadiazole and piperidine moieties via a methylene linker using reductive amination or alkylation .
- Key Considerations :
- Monitor reaction progress with TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via ¹H/¹³C NMR (e.g., oxadiazole C=O peak at ~165 ppm) .
Q. How can researchers validate the structural purity of this compound?
- Analytical Workflow :
- NMR : Assign peaks for oxadiazole (δ 8.2–8.5 ppm for aromatic protons), piperidine (δ 3.0–3.5 ppm for N-CH₂), and sulfonyl group (δ 2.8–3.2 ppm for S=O adjacent CH₂) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12–14 minutes .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~420–430 .
Q. What preliminary biological assays are recommended for this compound?
- Initial Screening :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays; compare to positive controls like ciprofloxacin .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Strategy :
- Variation of Substituents : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess impact on target binding .
- Sulfonyl Group Modification : Test pyrrolidine-sulfonyl against alternative sulfonamides (e.g., piperazine-sulfonyl) for improved solubility or potency .
- Data Analysis :
- Use regression models to correlate logP values (calculated via ChemDraw) with observed IC₅₀ values .
Q. How should researchers resolve contradictory bioactivity data across different assays?
- Case Example : If antimicrobial activity is observed in MIC assays but not in biofilm inhibition studies:
- Hypothesis : The compound may disrupt membrane integrity but lack penetration into biofilms.
- Validation : Perform fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to confirm mechanism .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for target binding kinetics .
Q. What computational methods are suitable for predicting binding modes of this compound?
- Protocol :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase PDB:1A6) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- Key Parameters :
- Focus on hydrogen bonds between oxadiazole N-atoms and active-site residues (e.g., Asp27 in DHFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
